N-(4-Butoxyphenyl)-4-fluorobenzamide

Description

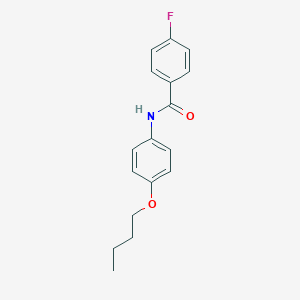

N-(4-Butoxyphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 4-butoxyphenylamine moiety. The butoxy (-OC₄H₉) substituent on the phenyl ring introduces steric bulk and lipophilicity, which can influence solubility, bioavailability, and receptor interactions. This compound belongs to a broader class of fluorinated benzamides, which are often explored for their pharmacological and material science applications due to the electron-withdrawing nature of the fluorine atom and its ability to modulate electronic and steric properties .

Properties

CAS No. |

5309-26-2 |

|---|---|

Molecular Formula |

C17H18FNO2 |

Molecular Weight |

287.33 g/mol |

IUPAC Name |

N-(4-butoxyphenyl)-4-fluorobenzamide |

InChI |

InChI=1S/C17H18FNO2/c1-2-3-12-21-16-10-8-15(9-11-16)19-17(20)13-4-6-14(18)7-5-13/h4-11H,2-3,12H2,1H3,(H,19,20) |

InChI Key |

LBGPPSXOQOAFCI-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Fluorinated benzamides exhibit diverse biological and physicochemical properties depending on substituents. Key comparisons include:

Substituents on the Benzamide Moiety

- 4-Fluoro vs. 4-Chloro: N-(4-Butoxyphenyl)-4-chlorobenzamide: Replacing fluorine with chlorine increases molecular weight and polarizability but reduces electronegativity. N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide: Incorporation of a benzothiazole ring introduces heterocyclic rigidity, which can improve metabolic stability. This compound has a molecular weight of 306.74 g/mol and a logP of 3.68, indicating higher lipophilicity compared to the butoxyphenyl derivative .

Substituents on the Aniline Ring

- Butoxy (-OC₄H₉) vs. Methoxy (-OCH₃) :

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) : The methoxy group is smaller and less lipophilic than butoxy, leading to differences in crystal packing (e.g., two molecules per asymmetric unit in the butoxy derivative vs. one in methoxy analogs) .

- N-(4-Fluorophenyl)-4-fluorobenzamide : Removal of the butoxy group simplifies the structure, reducing steric bulk and altering solubility. Such modifications are critical in drug design for optimizing pharmacokinetics .

Enzyme Inhibition

- Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide): A potent urease inhibitor, effective at 10 µM against Ureaplasma urealyticum. The diamino phosphoryl group enhances specificity, making it 1000x more active than acetohydroxamic acid .

- N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide : Promotes ocular neuritogenesis and is patented for treating visual dysfunction. The acetylpiperidine moiety likely enhances blood-brain barrier penetration .

Metal Complexation

- N-(Dimethylcarbamothioyl)-4-fluorobenzamide: Forms stable Ni(II) and Cu(II) complexes via bidentate coordination (thiocarbonyl and carbonyl groups).

Structural and Spectroscopic Properties

Key Research Findings

Electronic Effects : The 4-fluoro substituent stabilizes the benzamide core via electron withdrawal, enhancing resonance and altering dipole moments. This is critical for interactions with biological targets like enzymes or receptors .

Steric Considerations : The butoxy group’s bulkiness can hinder crystallization or receptor binding but improves membrane permeability. For example, the methoxy analog (4MNB) crystallizes with fewer molecules per asymmetric unit due to reduced steric demands .

Biological Specificity : Modifications like the thiourea group () or acetylpiperidine () introduce unique pharmacophores, enabling target-specific applications ranging from antimicrobials to neurotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.